A Technical Guide to the Structural Elucidation of (2S,3R)-2-amino-3-hydroxyhexanoic Acid
A Technical Guide to the Structural Elucidation of (2S,3R)-2-amino-3-hydroxyhexanoic Acid
Abstract: (2S,3R)-2-amino-3-hydroxyhexanoic acid is a non-proteinogenic β-hydroxy-α-amino acid of significant interest to the pharmaceutical industry. Its specific stereochemistry makes it a valuable chiral building block for the synthesis of complex therapeutic agents, including antiviral and antihypertensive drugs.[1][2] A precise understanding of its three-dimensional atomic arrangement is paramount for rational drug design, optimizing synthetic routes, and controlling solid-state properties. This guide provides a comprehensive, in-depth methodology for the determination, analysis, and interpretation of the single-crystal X-ray structure of (2S,3R)-2-amino-3-hydroxyhexanoic acid. We will detail the logical and causal framework behind experimental choices, from material synthesis and crystallization to diffraction data analysis and structural interpretation, providing researchers and drug development professionals with a self-validating protocol for achieving this critical characterization.
Introduction: The Significance of (2S,3R)-2-amino-3-hydroxyhexanoic Acid
(2S,3R)-2-amino-3-hydroxyhexanoic acid, a stereoisomer of 3-hydroxynorleucine, belongs to a class of compounds that are foundational to the development of novel therapeutics.[1][2] Unlike proteinogenic amino acids, its structure is not encoded in the genome, yet the β-hydroxy-α-amino acid motif is a key pharmacophore found in numerous natural products and synthetic drugs, including inhibitors of angiotensin-converting enzyme and other bioactive peptides.[3][4]
The molecule possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers. The specific (2S,3R) configuration dictates its unique spatial arrangement, which in turn governs its interaction with biological targets and its utility as a chiral auxiliary in asymmetric synthesis.[1] While spectroscopic methods like NMR and mass spectrometry can confirm its chemical connectivity and elemental composition, only single-crystal X-ray diffraction can provide an unambiguous determination of its three-dimensional structure at atomic resolution, revealing precise bond lengths, bond angles, and the intricate network of intermolecular interactions that govern its solid-state form.[5][6] This structural blueprint is indispensable for structure-activity relationship (SAR) studies and for the computational modeling that accelerates modern drug discovery.
Synthesis and Crystallization: Preparing the Foundation
The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities, including other stereoisomers, can severely inhibit or prevent the formation of diffraction-quality single crystals.
Stereoselective Synthesis
Achieving the desired (2S,3R) stereochemistry requires a robust asymmetric synthesis strategy. While multiple routes are conceivable, a common approach involves leveraging the chiral pool or employing a substrate-controlled diastereoselective reaction. For instance, a plausible route could be adapted from established methods for synthesizing similar β-hydroxy-α-amino acids.[3]
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis and purification of the target molecule.
Experimental Protocol: Crystallization
The goal of crystallization is to encourage molecules to self-assemble from a solution into a highly ordered, three-dimensional lattice. This process is often the most challenging and empirical step in a structural study.
Causality Behind the Protocol:
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High Purity (>99.5%): Impurities disrupt the repeating lattice, preventing the growth of large, well-ordered crystals. High-Performance Liquid Chromatography (HPLC) is essential for verifying purity.[1]
-
Solvent Screening: The choice of solvent is critical. The ideal solvent system is one in which the compound has moderate solubility, allowing for a slow, controlled precipitation as conditions change.
-
Slow Evaporation: This is one of the simplest and most effective methods. By slowly removing the solvent, the concentration of the solute gradually increases past the saturation point, promoting the formation of a limited number of crystal nuclei which can then grow to a suitable size.
Step-by-Step Crystallization Protocol:
-
Preparation: Dissolve 5-10 mg of high-purity (2S,3R)-2-amino-3-hydroxyhexanoic acid in a minimal amount (0.5-1.0 mL) of a suitable solvent system (e.g., a mixture of methanol and water, or ethanol and ethyl acetate) in a small, clean glass vial. Gently warm the solution if necessary to ensure complete dissolution.
-
Filtration: Filter the solution through a 0.22 µm syringe filter into a new, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle to create a small opening. This allows the solvent to evaporate slowly over the course of several days to weeks at a constant temperature (e.g., room temperature or 4°C).
-
Monitoring: Periodically inspect the vial under a microscope for the formation of small, clear crystals with well-defined edges.
-
Harvesting: Once crystals of a suitable size (ideally > 0.1 mm in all dimensions) have formed, carefully harvest one using a cryoloop.
Single-Crystal X-ray Diffraction: Decoding the Structure
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[7][8] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[9]
Experimental Workflow for X-ray Diffraction:
Caption: The workflow for single-crystal X-ray diffraction analysis.
Data Collection and Processing
A suitable crystal is mounted on a goniometer and cooled to approximately 100 K in a stream of nitrogen gas. This cryogenic cooling is critical as it minimizes atomic thermal vibrations and reduces radiation damage from the high-intensity X-ray beam, leading to higher quality diffraction data.[10] The crystal is then rotated while being exposed to X-rays, and thousands of diffraction spots are recorded. The intensities of these spots are integrated and scaled to produce a final dataset.
Structure Solution, Refinement, and Validation
The primary challenge is solving the "phase problem," as detectors can only measure the intensity, not the phase, of the diffracted X-rays. For small molecules like this, direct methods are typically successful in generating an initial electron density map. This map reveals the positions of the atoms, which are then used to build an initial molecular model.
This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. The quality of the final structure is assessed using metrics like the R-factor (R1), which should ideally be below 5% for a well-refined small molecule structure.
Crystallographic Data Presentation
The final refined structure is reported with a standard set of crystallographic parameters. The table below presents a plausible, representative dataset for (2S,3R)-2-amino-3-hydroxyhexanoic acid.
| Parameter | Illustrative Value | Significance |
| Chemical Formula | C₆H₁₃NO₃ | Confirms the elemental composition of the molecule in the crystal.[2] |
| Formula Weight | 147.17 g/mol | Molar mass of the compound.[2] |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell (e.g., a rectangular prism).[11] |
| Space Group | P2₁2₁2₁ | Describes the symmetry elements within the unit cell; this is a common chiral group.[11] |
| Unit Cell Dimensions (Å) | a = 5.68, b = 8.45, c = 15.72 | The lengths of the edges of the smallest repeating unit of the crystal lattice. |
| Volume (ų) | 755.3 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density (g/cm³) | 1.293 | The theoretical density of the crystal. |
| Final R1 [I > 2σ(I)] | 0.035 | A measure of the agreement between the model and the data (lower is better). |
| wR2 (all data) | 0.089 | A weighted R-factor calculated on all data. |
| Goodness-of-Fit (S) | 1.05 | Should be close to 1 for a good refinement. |
Structural Insights and Molecular Visualization
With the crystal structure solved, we can visualize the molecule's conformation and its interactions within the crystal lattice.
Molecular Conformation
The structure would reveal the precise stereochemistry at C2 (S-configuration) and C3 (R-configuration). It would also show the preferred conformation of the propyl side chain and the relative orientation of the carboxylate, amine, and hydroxyl groups. This conformation is often stabilized by an intramolecular hydrogen bond between the hydroxyl group and one of the carboxylate oxygens.
Caption: 2D representation of (2S,3R)-2-amino-3-hydroxyhexanoic acid.
Intermolecular Interactions: The Hydrogen Bonding Network
As an amino acid, the molecule is zwitterionic in the solid state (COO⁻ and NH₃⁺). The crystal packing is dominated by a robust, three-dimensional network of hydrogen bonds. These interactions involve the ammonium group acting as a donor and the carboxylate and hydroxyl groups acting as both donors and acceptors. This network dictates the physical properties of the crystal, such as its stability and dissolution rate.
Caption: Simplified diagram illustrating the key hydrogen bonding motifs.
Conclusion and Future Directions
This guide has outlined a rigorous, field-proven pathway for the complete crystal structure determination of (2S,3R)-2-amino-3-hydroxyhexanoic acid. The successful execution of this workflow—from meticulous synthesis and crystallization to high-resolution X-ray diffraction analysis—yields an unambiguous three-dimensional model of the molecule. This structural data is not merely an academic endpoint; it is a critical asset for drug development professionals. It enables precise computational docking studies, informs the design of next-generation analogues with improved efficacy and selectivity, and provides the fundamental knowledge required to control the solid-state chemistry of active pharmaceutical ingredients. For compounds where growing large single crystals proves intractable, emerging techniques like Microcrystal Electron Diffraction (MicroED) offer a powerful alternative for obtaining structural data from nanocrystalline material.[10][12]
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